molecular formula C22H32N4OSi B115086 1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 821794-84-7

1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B115086
CAS No.: 821794-84-7
M. Wt: 396.6 g/mol
InChI Key: RFVMOIGQWBIQRO-UHFFFAOYSA-N
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Description

1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine is a key chemical intermediate in the synthesis of potent kinase inhibitors, particularly those targeting Janus Kinase 2 (JAK2). Its molecular architecture incorporates a pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its ability to mimic the adenine ring of ATP and compete for binding in the catalytic cleft of kinases. The 4-amino group is critical for hydrogen bonding interactions in the kinase hinge region, while the 4-methylphenyl substituent contributes to selectivity and potency. The 3-(tert-butyldimethylsilyloxy)propyl chain is a protected alcohol functionality, a common strategic element in multi-step organic synthesis that allows for further elaboration of the molecule. This compound is therefore of high value in pharmaceutical research for the development and optimization of novel therapeutic agents for targeted cancer therapy, autoimmune diseases, and myeloproliferative disorders where the JAK-STAT signaling pathway is dysregulated. Its primary research application lies in serving as a versatile building block, enabling chemists to explore structure-activity relationships and synthesize advanced candidates for biological evaluation.

Properties

IUPAC Name

7-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4OSi/c1-16-8-10-17(11-9-16)18-14-26(21-19(18)20(23)24-15-25-21)12-7-13-27-28(5,6)22(2,3)4/h8-11,14-15H,7,12-13H2,1-6H3,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVMOIGQWBIQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)N)CCCO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrrolo[2,3-d]pyrimidine Synthesis

The pyrrolo[2,3-d]pyrimidine scaffold is typically constructed via cyclocondensation or halogenation of precursor heterocycles. A key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , is synthesized through optimized chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol using phosphorus oxychloride (POCl₃):

Procedure :

  • Reactants : 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1 eq), POCl₃ (3 eq), diisopropylethylamine (2 eq) in toluene.

  • Conditions : Stepwise heating (25°C → 75°C → 105°C) under reflux for 16 hours.

  • Yield : 52% after purification.

Key Optimization : Excess POCl₃ and controlled base addition minimize byproducts like phosphorylated derivatives .

Introduction of the 4-Amino Group

The 4-chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with ammonia or protected amines. Microwave-assisted amination enhances efficiency:

Microwave Method :

  • Reactants : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1 eq), aqueous NH₃ (5 eq).

  • Conditions : 110°C, microwave irradiation, 30 minutes.

  • Yield : 68–72% .

Alternative : Pd-catalyzed coupling with benzophenone imine followed by deprotection achieves regioselective amination .

Attachment of 3-tert-Butyldimethylsilyloxypropyl Side Chain

The silyl-protected propyl group is introduced via alkylation or Mitsunobu reaction. A Pd-mediated coupling is preferred for sterically hindered systems:

Pd-Catalyzed Coupling :

  • Reactants : 4-Amino-7H-pyrrolo[2,3-d]pyrimidine (1 eq), 3-(tert-butyldimethylsilyloxy)propyl bromide (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

  • Conditions : DMF, 80°C, 12 hours under N₂.

  • Yield : 45–49% .

Silylation Protection : Prior protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF ensures selectivity .

Incorporation of 4-Methylphenyl Substituent

The 5-(4-methylphenyl) group is introduced early via Friedel-Crafts alkylation or Suzuki-Miyaura coupling:

Suzuki Coupling :

  • Reactants : 5-Bromo-pyrrolo[2,3-d]pyrimidine (1 eq), 4-methylphenylboronic acid (1.5 eq), Pd(PPh₃)₄ (3 mol%).

  • Conditions : DME/H₂O (3:1), K₂CO₃ (2 eq), 90°C, 6 hours.

  • Yield : 78% .

Industrial-Scale Optimizations

Scalable processes emphasize cost-effectiveness and purity:

Key Considerations :

  • Catalyst Recycling : Pd recovery systems reduce costs in coupling steps .

  • Solvent Selection : Switch from DMF to cyclopentyl methyl ether (CPME) improves safety and recyclability .

  • Purification : Crystallization from ethanol/water mixtures achieves >99.5% purity without chromatography .

Table 1: Comparative Reaction Yields

StepMethodYield (%)Purity (%)
Core SynthesisPOCl₃ chlorination 5298.5
4-AminationMicrowave 7099.2
Silylpropyl CouplingPd/Xantphos 4797.8
Suzuki CouplingPd(PPh₃)₄ 7899.1

Chemical Reactions Analysis

Types of Reactions

1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the silyloxy group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with selected analogs from the literature:

Compound Name Substituents Key Structural Differences
Target Compound 4-Amino, 7-(3-TBDMSO-propyl), 5-(4-methylphenyl) Bulky silyl ether; electron-donating 4-methylphenyl
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1) 4-Amino, N-phenyl Simple phenyl group; no alkyl/silyl chains
N-(4-Fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (2) 4-Amino, N-(4-fluorophenyl) Electron-withdrawing fluorine; no bulky groups
Compound 22 () 4-Amino, 4-fluoroindolin-1-yl, 5-(trifluoromethyl)pyridin-2-yl Fluorinated indole and pyridine; trifluoromethyl group
Compound 27 () 4-Amino, 4-fluoroindolin-1-yl, pyridin-4-yl Fluorinated indole; pyridine substituent

Key Observations :

  • Bulky Silyl Ether : The TBDMS group in the target compound introduces steric hindrance absent in simpler analogs like compounds 1 and 2. This may reduce reactivity in further functionalization but enhance stability .
  • Electron-Donating vs. Withdrawing Groups : The 4-methylphenyl (electron-donating) contrasts with fluorine or trifluoromethyl groups (electron-withdrawing) in analogs 2 and 22, altering the electronic environment of the pyrrolo[2,3-d]pyrimidine core.

Physicochemical Properties

Melting Points :

  • Compound 1: 241°C
  • Compound 2: 253°C
  • Target Compound : Expected to be lower due to the bulky TBDMS group disrupting crystal packing.

NMR Characteristics :

  • TBDMS Group : Sharp singlets for tert-butyl (δ ~1.0 ppm) and dimethylsiloxy (δ ~0.1–0.2 ppm) protons.
  • 4-Methylphenyl : Aromatic protons (δ ~7.2–7.4 ppm) and methyl singlet (δ ~2.3–2.5 ppm).
  • Contrast with fluorinated analogs (e.g., compound 2), where 19F NMR would show distinct shifts (~-120 ppm for C-F) .

Biological Activity

1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine], a compound with the CAS number 821794-84-7, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H34N4O2Si, indicating a complex structure that contributes to its biological activity. The presence of a pyrrolo[2,3-d]pyrimidine core is significant as this class of compounds is known for various pharmacological effects.

Research indicates that compounds containing the pyrrolo[2,3-d]pyrimidine structure can act as inhibitors of key kinases involved in cellular signaling pathways. Specifically, they have shown potential in inhibiting the phosphatidylinositol-3 kinase (PI3K)/Akt pathway, which is crucial in cancer cell proliferation and survival .

Key Mechanisms:

  • Inhibition of PKB/Akt : This compound has been identified as a potent inhibitor of PKB (also known as Akt), which plays a vital role in promoting cell survival and growth .
  • Antiproliferative Effects : In vitro studies have demonstrated that similar pyrrolo[2,3-d]pyrimidines exhibit significant antiproliferative activity against various cancer cell lines by inducing cell cycle arrest and apoptosis .

Antitumor Activity

This compound] has shown promising results in preclinical studies:

  • Cell Line Studies : In vitro assays have demonstrated that this compound exhibits significant growth inhibition against several cancer cell lines including leukemia and non-small cell lung cancer (NSCLC) .
  • IC50 Values : The compound's IC50 values range from low micromolar concentrations (0.210–0.530 μM) for specific targets, indicating potent activity against cancer cell proliferation .

Inhibition of Malaria Parasites

Recent studies have also explored the potential of this compound as an inhibitor of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), which are essential for the survival of malaria parasites. Compounds derived from this class have exhibited IC50 values that suggest effective inhibition against PfCDPK4 and PfCDPK1, making them candidates for antimalarial drug development .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on PKB Inhibition : A study demonstrated that structurally similar compounds inhibited PKB with high selectivity over PKA (Protein Kinase A), suggesting a targeted approach to cancer therapy .
  • Antimalarial Activity : Another investigation into pyrrolo[2,3-d]pyrimidines revealed their efficacy against malaria parasites, with specific focus on their binding interactions with PfCDPKs .

Data Tables

Activity IC50 Value (μM) Target
PKB/Akt Inhibition0.210 - 0.530PKB/Akt
Antiproliferative (Leukemia Cells)3.3CCRF-CEM Leukemia Cells
Antimalarial (PfCDPK4)0.589PfCDPK4

Q & A

What are the critical considerations for synthesizing this compound, given its complex substituents?

Level: Basic
Methodological Answer:
The synthesis requires careful optimization of nucleophilic substitution reactions. For example, the tert-butyldimethylsilyl (TBS) group on the propyl chain is likely introduced via silylation of a hydroxyl precursor. Evidence suggests using acid-mediated reactions (e.g., HCl in isopropanol) to facilitate substitutions at the pyrrolo[2,3-d]pyrimidine core, similar to procedures for analogous compounds . Key factors include:

  • Reagent stoichiometry: Amines or alcohols (3 equivalents) for substitution.
  • Reaction duration: 12–48 hours under reflux for complete conversion.
  • Solvent choice: Isopropanol or methanol for solubility and stability.
    Post-reaction, purification via recrystallization (e.g., methanol) is critical to isolate the product .

How can researchers optimize low yields in substitution reactions at the pyrrolo[2,3-d]pyrimidine core?

Level: Advanced
Methodological Answer:
Low yields (e.g., 16–37% in ) often stem from steric hindrance from the TBS-protected side chain or competing side reactions. To address this:

  • Catalyst screening: Test Brønsted acids (e.g., p-TsOH) or Lewis acids to enhance reactivity.
  • Temperature modulation: Microwave-assisted synthesis may reduce reaction times and improve efficiency.
  • Protecting group strategy: Introduce the TBS group post-core substitution to minimize steric interference .
    Validation via TLC or HPLC during reaction progression is recommended to identify incomplete conversions early.

What spectroscopic techniques are most reliable for confirming the structure of this compound?

Level: Basic
Methodological Answer:
Multi-nuclear NMR (¹H, ¹³C) and HRMS are essential. For example:

  • ¹H NMR: Peaks near δ 11.7 ppm (NH protons) and aromatic protons (δ 7.0–8.3 ppm) confirm the pyrrolo[2,3-d]pyrimidine scaffold .
  • ¹³C NMR: Signals for the TBS group (e.g., δ 25–30 ppm for Si-CH3) and quaternary carbons in the aromatic system (δ 150–160 ppm) are diagnostic .
  • HRMS: Exact mass matching (e.g., [M+H]⁺) ensures molecular integrity .

How should researchers resolve contradictions in reaction outcomes between different synthetic routes?

Level: Advanced
Methodological Answer:
Discrepancies (e.g., yields of 27% vs. 86% in ) require systematic analysis:

  • Control experiments: Compare solvent polarity (isopropanol vs. DMF), acid strength, and reaction time.
  • Computational modeling: Use DFT calculations to assess energy barriers for substitution steps, as demonstrated in ’s reaction path search methods.
  • Intermediate characterization: Isolate and analyze intermediates (e.g., chlorinated precursors) to identify side products or degradation pathways .

What strategies mitigate challenges with the TBS protecting group during synthesis?

Level: Advanced
Methodological Answer:
The TBS group’s bulkiness can hinder reactivity. Strategies include:

  • Stepwise protection: Introduce the TBS group after core functionalization to avoid steric clashes.
  • Alternative protecting groups: Test less bulky alternatives (e.g., TMS or TIPS) if reactivity issues persist.
  • Deprotection conditions: Use tetrabutylammonium fluoride (TBAF) in THF for selective removal without disrupting the pyrrolo[2,3-d]pyrimidine core .

How can computational methods accelerate the design of derivatives with enhanced bioactivity?

Level: Advanced
Methodological Answer:
Integrate quantum chemical calculations (e.g., docking studies for kinase inhibition, as in ) with experimental

  • QSAR modeling: Correlate substituent effects (e.g., 4-methylphenyl vs. fluorophenyl) with biological activity.
  • Reaction path prediction: Use software like Gaussian or ORCA to simulate substitution mechanisms and optimize transition states .
  • Machine learning: Train models on existing pyrrolo[2,3-d]pyrimidine datasets to predict synthetic feasibility and bioactivity .

What methodologies assess this compound’s potential as a kinase inhibitor?

Level: Advanced
Methodological Answer:
Follow protocols from kinase inhibitor studies (e.g., ):

  • Enzyme assays: Measure IC₅₀ values against target kinases (e.g., EGFR, AKT) using fluorescence-based ATP competition assays.
  • Cellular assays: Test antiproliferative effects in cancer cell lines (e.g., MCF-7) with dose-response curves.
  • Structural analysis: Co-crystallize the compound with kinase domains to identify binding interactions (e.g., hydrogen bonding with the 4-amino group) .

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